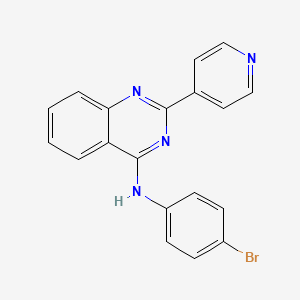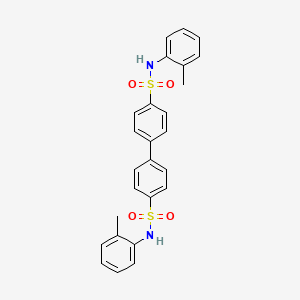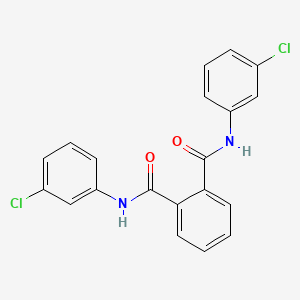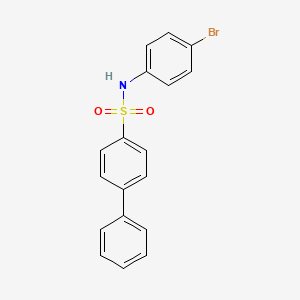![molecular formula C22H28N2O4S3 B3440871 1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine
説明
1,1'-[Thiobis(4,1-phenylenesulfonyl)]dipiperidine, also known as TTP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. TTP is a member of the class of compounds called sulfones, which have been shown to have a range of biological activities, including anti-inflammatory, antiviral, and antibacterial effects.
作用機序
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine is a potent scavenger of ROS, particularly superoxide anion radicals. It works by converting superoxide anion radicals into hydrogen peroxide, which can then be further metabolized by other enzymes. This compound has been shown to protect cells from oxidative damage and to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has minimal side effects. However, this compound is a potent scavenger of ROS, which can make it difficult to interpret results in experiments where ROS are involved.
将来の方向性
There are several future directions for research on 1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine. One area of interest is the potential use of this compound as a therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. Another area of interest is the development of new derivatives of this compound with improved properties, such as increased selectivity for specific ROS species. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
科学的研究の応用
1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine has been extensively used in scientific research as a tool to investigate the role of reactive oxygen species (ROS) in various biological processes. ROS are highly reactive molecules that are generated by cells during normal metabolic processes. They play an important role in signaling pathways and are involved in many physiological processes. However, excessive ROS production can lead to oxidative stress, which is implicated in the development of many diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
1-[4-(4-piperidin-1-ylsulfonylphenyl)sulfanylphenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S3/c25-30(26,23-15-3-1-4-16-23)21-11-7-19(8-12-21)29-20-9-13-22(14-10-20)31(27,28)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFGNXFWQSCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[1-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B3440793.png)
![2-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B3440799.png)

![2,5-bis[(phenylacetyl)amino]terephthalic acid](/img/structure/B3440816.png)
![benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B3440831.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3440845.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)

![4,4'-thiobis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B3440862.png)
![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)



